Cas no 2223006-06-0 (2-(sec-Butyl)thiophene-4-boronic acid pinacol ester)

2-(sec-Butyl)thiophene-4-boronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The sec-butyl substituent enhances steric control, while the thiophene backbone contributes to electronic modulation in conjugated systems. The pinacol ester group improves handling and shelf stability compared to free boronic acids. This compound is particularly useful in the synthesis of heterocyclic and aryl-thiophene derivatives, offering efficient coupling yields under mild conditions. Its compatibility with a range of catalysts and functional groups makes it a versatile intermediate in pharmaceutical and materials science research. Proper storage under inert conditions is recommended to maintain reactivity.
2-(sec-Butyl)thiophene-4-boronic acid pinacol ester structure
2223006-06-0 structure
Product name:2-(sec-Butyl)thiophene-4-boronic acid pinacol ester
CAS No:2223006-06-0
MF:C14H23BO2S
MW:266.21
CID:5142200

2-(sec-Butyl)thiophene-4-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester
    • Inchi: 1S/C14H23BO2S/c1-7-10(2)12-8-11(9-18-12)15-16-13(3,4)14(5,6)17-15/h8-10H,7H2,1-6H3
    • InChI Key: FXNWKBPWCYCRGS-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=C(C(C)CC)SC=1

2-(sec-Butyl)thiophene-4-boronic acid pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B907753-25mg
2-(sec-Butyl)thiophene-4-boronic acid pinacol ester
2223006-06-0 95%
25mg
¥4,880.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B907753-100mg
2-(sec-Butyl)thiophene-4-boronic acid pinacol ester
2223006-06-0 95%
100mg
¥14,640.00 2022-09-29

Additional information on 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester

Comprehensive Guide to 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester (CAS No. 2223006-06-0): Properties, Applications, and Market Insights

2-(sec-Butyl)thiophene-4-boronic acid pinacol ester (CAS No. 2223006-06-0) is a specialized boronic acid ester derivative widely used in organic synthesis, pharmaceuticals, and material science. This compound belongs to the thiophene-boronic ester family, known for its versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry. With the rising demand for high-performance materials and targeted therapeutics, this compound has gained significant attention in both academic and industrial research.

The molecular structure of 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester features a thiophene ring substituted with a sec-butyl group and a boronic acid pinacol ester moiety. This unique combination enhances its stability and reactivity, making it ideal for palladium-catalyzed reactions. Researchers frequently search for "boronic ester applications" or "thiophene derivatives in drug design," reflecting its relevance in cutting-edge chemistry. Its CAS No. 2223006-06-0 ensures precise identification in regulatory and procurement contexts.

One of the most compelling applications of 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester is in the development of OLED materials and organic semiconductors. As the electronics industry shifts toward flexible displays and energy-efficient devices, this compound plays a pivotal role in synthesizing π-conjugated systems. Searches like "boronic esters in OLEDs" or "thiophene-based semiconductors" highlight its industrial significance. Additionally, its use in bioconjugation and proteomics aligns with trends in precision medicine and diagnostic tools.

From a market perspective, the demand for 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester is driven by advancements in catalytic chemistry and green synthesis. Companies are increasingly adopting sustainable methodologies, and this compound’s compatibility with microwave-assisted reactions and flow chemistry positions it as a preferred choice. Queries such as "eco-friendly boronic esters" or "scalable thiophene synthesis" underscore its alignment with green chemistry principles.

In summary, 2-(sec-Butyl)thiophene-4-boronic acid pinacol ester (CAS No. 2223006-06-0) is a multifaceted compound bridging academic research and industrial innovation. Its applications span from pharmaceutical intermediates to advanced materials, resonating with current trends like "smart materials" and "catalysis optimization." As the scientific community continues to explore its potential, this compound remains a critical enabler of next-generation technologies.

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